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- InChI:
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InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1
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HTI 286 is an inhibitor of microtubule polymerization. It binds to (Kd = 260 nM) and inhibits the polymerization of tubulin in a cell-free assay when used at concentrations of 0.1 and 1 µM. HTI 286 (30 nM) induces cell cycle arrest at the G2/M phase and apoptosis in KB-3-1 epidermoid carcinoma cells. It inhibits cell growth in a panel of 18 tumor cell lines, including HCT-15 and DLD-1 colon cancer cells, which overexpress P-glycoprotein (mean IC50 = 2.5 nM). HTI 286 (1.6 mg/kg) reduces tumor volume in LOX, KB-3-1, KB-8-5, MX-1, DLD-1, and HCT-15 mouse xenograft models.
Taltobulin, also known as HTI-286 and SPA-110, is a fully synthetic analog of the natural tripeptide hemiasterlin, inhibits tubulin polymerization and circumvents transport-based resistance to taxanes. HTI-286 was a potent inhibitor of proliferation (mean IC50 = 2.5 ± 2.1 nm in 18 human tumor cell lines)...